Zeniplatin, with the chemical identifier 111490-36-9, is a platinum-based compound that has garnered significant attention in scientific research and medicinal applications, particularly in oncology. It is primarily investigated for its anticancer properties, demonstrating efficacy against various tumor types, including ovarian, melanoma, and renal cancers. The compound is classified as a DNA alkylating agent and a DNA inhibitor, which means it interacts with DNA to induce cellular damage and apoptosis in cancer cells. Additionally, Zeniplatin serves as a model compound for studying platinum-based coordination chemistry and reaction mechanisms in both chemistry and biology contexts .
The synthesis of Zeniplatin involves a multi-step process that can be broken down into several key stages:
The synthetic routes are optimized for high purity and yield, involving careful control of reaction conditions such as temperature and pH. Industrial production methods mirror these laboratory techniques but are scaled up to meet commercial demands.
Zeniplatin undergoes several types of chemical reactions:
The major products from these reactions depend on specific reagents and conditions applied during synthesis. For example, substitution reactions can yield various platinum complexes with differing ligands based on the nucleophiles involved .
Zeniplatin exerts its anticancer effects primarily through its interaction with DNA. The mechanism can be outlined as follows:
This mechanism highlights Zeniplatin's role as a potent chemotherapeutic agent by disrupting normal cellular functions through targeted DNA interactions .
Zeniplatin is typically characterized by its solid state at room temperature with specific melting points depending on purity levels. Its solubility profile varies based on the solvent used during synthesis.
Key chemical properties include:
Relevant data from biochemical analyses indicate that Zeniplatin can cause dose-related leukopenia and neutropenia in clinical settings, with effects observed typically between one to two weeks post-administration .
Zeniplatin has diverse applications in scientific research:
Zeniplatin (CAS 111490-36-9) is a third-generation platinum(II) complex with the systematic IUPAC name Platinum, (2,2-bis(aminomethyl)-1,3-propanediol-N,N')(1,1-cyclobutanedicarboxylato(2-))-, (SP-4-2)-. Its molecular formula is C₁₁H₂₀N₂O₆Pt, and it has a molecular weight of 469.36 g/mol [5] [6]. The compound features a square-planar geometry characteristic of platinum(II) complexes, with two distinct ligand types:
The cis-configuration of the leaving groups enables formation of DNA crosslinks, while the diol ligand enhances water solubility compared to cisplatin. Structural studies confirm the chelating N,N' coordination of the aminomethyl groups and O,O' binding of the cyclobutanedicarboxylate, creating a sterically hindered complex that alters pharmacokinetics [6].
O=C1C2(C(=O)[O-][Pt+2]3([O-]1)[NH2]CC(CO)(CO)C[NH2]3)CCC2
SMILES notation [6]
Zeniplatin exhibits high water solubility (>55 mg/mL in DMSO), attributed to its polar diol ligand, which facilitates intravenous administration [5] [6]. Key stability parameters include:
Table 1: Physicochemical Properties of Zeniplatin
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 469.36 g/mol | Mass spectrometry |
Solubility | 55 mg/mL in DMSO | Equilibrium dissolution [6] |
Plasma Protein Binding | 90% | HPLC-ultrafiltration [2] |
Elemental Composition | C, 28.15%; H, 3.87%; N, 5.97%; O, 20.45%; Pt, 41.56% | Elemental analysis [5] |
Zeniplatin's design bridges features of cisplatin and carboplatin but with distinct biochemical behaviors:
Zeniplatin’s diol ligand reduces chloride concentration dependence, enhancing stability in hypoxic tumor environments [10].
DNA Binding Mechanisms:All three form intrastrand GG-crosslinks, but zeniplatin’s bulky diol ligand:
Table 2: Comparative Pharmacological Profiles
Parameter | Cisplatin | Carboplatin | Zeniplatin |
---|---|---|---|
Leaving Group | Chloride | Cyclobutanedicarboxylate | Cyclobutanedicarboxylate |
Non-Leaving Group | Ammonia | Ammonia | Bis(aminomethyl)propanediol |
Hydrolysis Half-Life | 0.5–1.5 h | 4–8 h | 3.7–7.2 h [2] |
Urinary Excretion (24 h) | 20–40% | 60–80% | ~60% [2] |
DNA Adduct Kinetics | Fast (≤1 h) | Slow (≥6 h) | Intermediate (2–4 h) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7